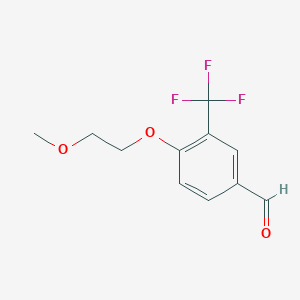
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with a methoxyethoxy group and a trifluoromethyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzaldehyde as the starting material.
Substitution Reaction: The trifluoromethyl group is introduced to the benzene ring through a halogenation reaction, followed by a nucleophilic substitution reaction.
Ethers Formation: The methoxyethoxy group is introduced via an etherification reaction, where the benzaldehyde is reacted with 2-methoxyethanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity, with the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) are employed, often under acidic conditions.
Major Products Formed:
Oxidation: 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the methoxyethoxy group affects its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde is compared to other similar compounds, such as:
4-(2-Methoxyethoxy)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzaldehyde: Lacks the methoxyethoxy group, affecting its solubility and biological activity.
4-(2-Methoxyethoxy)-3-(chloromethyl)benzaldehyde: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Propiedades
IUPAC Name |
4-(2-methoxyethoxy)-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-4-5-17-10-3-2-8(7-15)6-9(10)11(12,13)14/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXWUZZNWFGIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7873731.png)


![tert-Butyl 3-[(cyclobutylmethyl)amino]azetidine-1-carboxylate](/img/structure/B7873758.png)

![{[4-Methoxy-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7873771.png)
![N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7873774.png)

![Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B7873783.png)



![[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol](/img/structure/B7873798.png)
